Hydrogen Abstraction Reactivity: Intermediate Position Between Benzophenone and Decafluorobenzophenone
2,3,4,5,6-Pentafluorobenzophenone exhibits photochemical hydrogen abstraction reactivity that falls between unsubstituted benzophenone and fully fluorinated decafluorobenzophenone. In 2-propanol solvent where hydrogen transfer dominates, decafluorobenzophenone is 35 times more reactive than benzophenone, while pentafluorobenzophenone displays intermediate reactivity [1]. The rate constants for charge transfer quenching correlate with the oxidation potential of the substrate [1].
| Evidence Dimension | Hydrogen abstraction reactivity (relative rate) |
|---|---|
| Target Compound Data | Intermediate reactivity between benzophenone and decafluorobenzophenone |
| Comparator Or Baseline | Benzophenone (relative reactivity = 1); Decafluorobenzophenone (relative reactivity = 35) |
| Quantified Difference | Decafluorobenzophenone: 35× more reactive than benzophenone; Pentafluorobenzophenone: Intermediate (1 < rate < 35) |
| Conditions | 2-propanol solvent; laser flash photolysis; hydrogen transfer quenching |
Why This Matters
Researchers optimizing photoinitiator performance must select the appropriate fluorination level for their specific system; pentafluorobenzophenone provides a tunable intermediate reactivity unavailable with either endpoint compound.
- [1] Canadian Journal of Chemistry. 1989, 67(5). A laser flash photolysis study of the behaviour of polyfluorophenyl ketones in solution. View Source
